molecular formula C9H5N3O5S B8660149 2-(1,3,4-Oxadiazol-2-yl)phenyl isocyanatosulfonate CAS No. 89406-31-5

2-(1,3,4-Oxadiazol-2-yl)phenyl isocyanatosulfonate

Cat. No.: B8660149
CAS No.: 89406-31-5
M. Wt: 267.22 g/mol
InChI Key: JYSKZNJUNQPJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3,4-Oxadiazol-2-yl)phenyl isocyanatosulfonate is a useful research compound. Its molecular formula is C9H5N3O5S and its molecular weight is 267.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

89406-31-5

Molecular Formula

C9H5N3O5S

Molecular Weight

267.22 g/mol

IUPAC Name

[2-(1,3,4-oxadiazol-2-yl)phenyl] N-(oxomethylidene)sulfamate

InChI

InChI=1S/C9H5N3O5S/c13-5-11-18(14,15)17-8-4-2-1-3-7(8)9-12-10-6-16-9/h1-4,6H

InChI Key

JYSKZNJUNQPJCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=CO2)OS(=O)(=O)N=C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

By the procedure of Example 1, 7.1 g of chlorosulfonyl isocyanate was added to a suspension containing 8.1 g of 2-(1,3,4-oxadiazol-2-yl)phenol [prepared by the procedure of J. Maillard et al., Bull. Soc. Chim. France, 3, 529 (1961)] in 125 ml of dry toluene. The reaction mixture was stirred at 25° C. for 1 hour, then heated at 100° to 110° C. for about 0.5 hour. The resulting suspension containing a viscous oil was cooled to 25° C., filtered, and the filtrate was concentrated in vacuo to yield 8 g of the title compound as a viscous, crude oil. The IR spectrum showed an isocyanate absorption at 2220 cm-1.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.